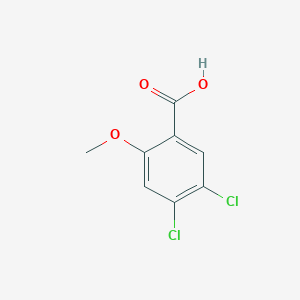

4,5-Dichloro-2-methoxybenzoic acid

Overview

Description

4,5-Dichloro-2-methoxybenzoic acid is a chlorinated derivative of benzoic acid. It is known for its applications as a selective systemic herbicide, commonly referred to as dicamba . This compound is widely used in agriculture to control broadleaf weeds and is recognized for its low cost and environmental friendliness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methoxybenzoic acid typically involves the chlorination of 2-methoxybenzoic acid. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 50-60°C to ensure selective chlorination at the 4 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a controlled environment to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or ammonia in aqueous solution.

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: 4,5-Dichloro-2-hydroxybenzoic acid or 4,5-Dichloro-2-aminobenzoic acid.

Oxidation: 4,5-Dichloro-2-carboxybenzoic acid.

Reduction: 4,5-Dichloro-2-methoxybenzyl alcohol.

Scientific Research Applications

4,5-Dichloro-2-methoxybenzoic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Medicine: Investigated for its potential use in developing new pharmaceuticals due to its structural similarity to other bioactive compounds.

Industry: Widely used in agriculture for weed control, enhancing crop yields, and maintaining turf areas.

Mechanism of Action

The primary mechanism of action of 4,5-Dichloro-2-methoxybenzoic acid as a herbicide involves its role as an auxin agonist. It mimics natural plant hormones, leading to uncontrolled growth and eventually plant death. This compound disrupts transport systems and interferes with nucleic acid metabolism, causing cellular damage and growth inhibition .

Comparison with Similar Compounds

3,6-Dichloro-2-methoxybenzoic acid (Dicamba): Another chlorinated derivative of benzoic acid with similar herbicidal properties.

2,4-Dichlorobenzoic acid: Used in the synthesis of various organic compounds and as a herbicide.

2,4-Dichloro-5-methoxybenzoic acid: Similar in structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness: 4,5-Dichloro-2-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its effectiveness as a herbicide and its low environmental impact make it a valuable compound in agricultural applications .

Biological Activity

4,5-Dichloro-2-methoxybenzoic acid (DCMBA) is a compound with notable biological activities, particularly in the fields of agriculture and pharmacology. This article delves into its biological activity, providing insights from various studies and research findings.

- Chemical Formula : C₈H₆Cl₂O₃

- CAS Number : 201150-65-4

- Molecular Weight : 221.04 g/mol

- Log P (Partition Coefficient) : 2.44 (indicating moderate lipophilicity) .

1. Herbicidal Properties

DCMBA is primarily known as a herbicide, functioning as a selective agent against broadleaf weeds. It operates by mimicking plant hormones, leading to uncontrolled growth and eventual death of the target plants. Laboratory studies have demonstrated its efficacy when combined with other herbicides like imazethapyr, enhancing weed control in agricultural settings .

2. Antimicrobial Activity

Research indicates that DCMBA exhibits antimicrobial properties against various bacteria and fungi. For instance, it has been shown to inhibit the growth of certain strains of Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of cell wall synthesis and function .

3. Cytotoxic Effects

In cell-based assays, DCMBA has been evaluated for its cytotoxic effects on cancer cell lines. Studies suggest that at specific concentrations, it can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells . This selectivity is crucial for potential therapeutic applications.

Case Studies

-

Study on Plant Growth Inhibition

- A greenhouse study assessed the impact of DCMBA on various weed species. Results indicated a significant reduction in biomass at concentrations ranging from 0.5 to 2 kg/ha.

- The compound was noted for its ability to synergistically enhance the effects of other herbicides when applied together.

-

Antimicrobial Efficacy Assessment

- A series of in vitro tests were conducted to evaluate the antimicrobial activity of DCMBA against pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for E. coli.

- The study highlighted its potential as an alternative to traditional antibiotics, especially in combating resistant bacterial strains.

Table of Biological Activities

| Activity Type | Target Organism/Cell Type | Concentration Range | Observed Effect |

|---|---|---|---|

| Herbicidal | Broadleaf Weeds | 0.5 - 2 kg/ha | Significant biomass reduction |

| Antimicrobial | E. coli, S. aureus | 50 µg/mL | Growth inhibition |

| Cytotoxic | Cancer Cell Lines | Varies | Induction of apoptosis |

The biological activity of DCMBA can be attributed to its structural characteristics which allow it to interact with various biological targets:

- Inhibition of Cell Wall Synthesis : Similar to other benzoic acid derivatives, DCMBA interferes with peptidoglycan synthesis in bacteria, leading to cell lysis .

- Hormonal Mimicry : Its herbicidal action is facilitated by mimicking auxin (a plant hormone), causing abnormal growth patterns in target weeds .

Properties

IUPAC Name |

4,5-dichloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFXTOLYBVHEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.